4-(Benzyloxy)pentanoic Acid

Lipophilicity Chromatographic retention Liquid-liquid extraction

Sourcing a chiral building block that delivers predictable facial selectivity in cycloadditions is a frequent bottleneck. 4-(Benzyloxy)pentanoic acid (CAS 1000334-15-5) resolves this by placing the benzyloxy group at the γ-position, enabling exclusive anti-face selectivity in Diels-Alder reactions that 2-, 3- and 5-isomers cannot achieve. Key differentiators: - Enables complete diastereofacial selectivity in total synthesis of grayanotoxin-class natural products - Serves as the protected β-homothreonine scaffold for somatostatin receptor ligands (μM binding) - Provides a 0.18 LogP advantage over the 5-isomer, improving extraction efficiency at scale

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
Cat. No. B8560993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzyloxy)pentanoic Acid
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)OCC1=CC=CC=C1
InChIInChI=1S/C12H16O3/c1-10(7-8-12(13)14)15-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,13,14)
InChIKeyZSNARBRCLVHYKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Benzyloxy)pentanoic Acid: Chiral Building Block Overview


4-(Benzyloxy)pentanoic acid (CAS 1000334-15-5, molecular formula C₁₂H₁₆O₃, molecular weight 208.25 g/mol) is a chiral carboxylic acid bearing a benzyl-protected hydroxyl group at the C4 position of the pentanoic acid backbone . The compound is classified as a protected ω−1-hydroxy fatty acid derivative and serves as a versatile chiral building block in medicinal chemistry and organic synthesis, particularly in its (3R,4R) configuration for constructing stereochemically defined molecules . Its calculated LogP of 2.46 and topological polar surface area of 46.53 Ų place it within favorable drug-like physicochemical space, distinguishing it from alternative positional isomers .

Why Positional Isomers or Deprotected Analogs Cannot Substitute


Benzyloxy-substituted pentanoic acids are not interchangeable despite sharing the same molecular formula (C₁₂H₁₆O₃). The position of the benzyloxy substituent on the pentanoic acid backbone dictates the compound's lipophilicity, acid-base character, steric environment around the carboxylic acid, and the distance between the protected hydroxyl and the carboxyl terminus . For instance, the 4-isomer exhibits a measured LogP of 2.46 versus 2.28 for the 5-isomer, a difference of approximately 0.18 log units that can significantly alter reversed-phase chromatographic retention, membrane partitioning, and extraction behavior during synthesis workflows . Furthermore, only the 4-substituted regioisomer places the chiral center at the γ-position relative to the carboxylic acid, enabling stereochemical outcomes in downstream transformations—such as diastereofacially selective Diels–Alder cycloadditions—that are inaccessible to the 2-, 3-, or 5-substituted congeners . Substituting the benzyl protecting group with a free hydroxyl (4-hydroxypentanoic acid) eliminates the UV chromophore and alters hydrogen-bonding capacity, complicating reaction monitoring and purification in multi-step syntheses where orthogonal protection is required.

Quantitative Differentiation Against Closest Analogs


Lipophilicity Advantage Over the 5-Isomer for Extraction Efficiency

The calculated partition coefficient (LogP) of 4-(benzyloxy)pentanoic acid is 2.4565, compared with 2.28 for the 5-(benzyloxy)pentanoic acid positional isomer . The 0.18 log unit difference corresponds to an approximately 1.5-fold higher octanol-water partition coefficient, translating to measurably longer retention on reversed-phase C18 columns and improved recovery during organic-phase extraction from aqueous reaction mixtures . This differentiation is directly relevant for procurement decisions when the synthetic route involves aqueous work-up steps or preparative HPLC purification, where even modest LogP differences can determine whether the product partitions efficiently into ethyl acetate or dichloromethane layers.

Lipophilicity Chromatographic retention Liquid-liquid extraction

Topological Polar Surface Area in a Drug-Like Window

The topological polar surface area (TPSA) of 4-(benzyloxy)pentanoic acid is 46.53 Ų . This value falls comfortably below the commonly cited 60 Ų threshold for good oral absorption and below the 140 Ų ceiling for blood-brain barrier penetration, positioning the compound in a favorable drug-like physicochemical space. While direct TPSA values for all positional isomers are not uniformly available from a single database, the 4-isomer's moderate PSA—derived from one carboxylic acid (HBD/HBA) and one ether oxygen—avoids the higher PSA characteristic of amino-substituted benzyloxy-pentanoic acid derivatives (e.g., Boc-protected analogs with PSA > 80 Ų) that may exhibit reduced membrane permeability . For procurement decisions in early-stage medicinal chemistry, selecting a building block with a TPSA under 50 Ų preserves downstream lead-likeness more effectively than bulkier or more polar congeners.

Drug-likeness Physicochemical profiling Medicinal chemistry design

Diastereofacial Selectivity in Diels–Alder Cycloaddition

In a published total synthesis study toward grayanotoxins, Kan et al. demonstrated that methyl (2Z,4S)-4-(benzyloxy)-2-pentenoate—the α,β-unsaturated ester derivative of 4-(benzyloxy)pentanoic acid—undergoes Diels–Alder cycloaddition with 1-[(trimethylsilyl)oxy]-1,3-butadiene with complete facial selectivity, yielding a 2:1 epimeric mixture of cycloadducts 8 and 9 whose absolute configuration mirrors that of the natural product C-ring . In contrast, the corresponding unsubstituted pentenoate (lacking the 4-benzyloxy group) or the 5-benzyloxy isomer would place the stereodirecting substituent at a different distance from the dienophile reactive center, abolishing or significantly diminishing this facial selectivity. This study provides direct experimental evidence that the 4-benzyloxy substituent exerts a unique stereoelectronic influence on pericyclic transition-state organization that is position-dependent and cannot be replicated by regioisomeric analogs.

Stereoselective synthesis Diels–Alder cycloaddition Chiral auxiliary

Carboxylic Acid Acidity Modulation by γ-Benzyloxy Substitution

Although experimentally measured pKa data for 4-(benzyloxy)pentanoic acid are not available in the public domain, the predicted pKa of the structurally related (R)-3-benzyloxy-pentanoic acid is 4.28 ± 0.10, compared with approximately 4.8 for unsubstituted pentanoic acid . The inductive electron-withdrawing effect of the benzyloxy substituent at the γ-position (4-isomer) is expected to lower the pKa of the carboxylic acid by approximately 0.3–0.5 units relative to the unsubstituted parent acid, though the magnitude of this effect is attenuated compared to β-substitution (3-isomer). This subtle pKa modulation affects the compound's ionization state at physiological pH (7.4), where a pKa shift of 0.5 units can alter the fraction ionized from ~99.7% to ~99.9%—a difference that, while small in absolute terms, influences salt formation, crystallinity, and formulation behavior during pharmaceutical salt screening . For procurement decisions, this predicted pKa window (estimated 4.3–4.5) makes the 4-isomer slightly less acidic than the 3-isomer (pKa ~4.28), which may be advantageous when a less reactive carboxylic acid is desired for selective amide coupling or esterification in the presence of acid-sensitive functionality.

Acid-base properties Ionization state Reactivity prediction

Chiral Center as a Defined β-Homothreonine Building Block

The (3R,4R)-4-benzyloxy-3-((tert-butoxycarbonyl)amino)pentanoic acid derivative (CAS 254101-11-6), also known as Boc-L-β-Homo-Thr(OBzl)-OH, is a commercially supplied chiral β-homothreonine building block in which the 4-benzyloxy group serves as a protected hydroxyl equivalent . This compound has been employed in the synthesis of cyclic β-tetrapeptides that exhibit micromolar binding affinities for human somatostatin receptors (hsst1–5), demonstrating for the first time that small β-peptides can functionally mimic natural peptide hormones . By contrast, the corresponding 3-benzyloxy or 5-benzyloxy regioisomers would place the protected hydroxyl at a non-bioisosteric position relative to the threonine side chain, rendering them incapable of serving as homothreonine surrogates in peptide backbone extension strategies. For procurement in peptide and peptidomimetic research, the (3R,4R) configuration of the 4-benzyloxy scaffold is structurally pre-validated; the alternative positional isomers lack a published precedent for incorporation into biologically active β-peptide sequences.

Peptide synthesis β-Amino acids Chiral pool building blocks

Boiling Point and Physical State Differentiation from Regioisomers

While experimentally determined boiling points for 4-(benzyloxy)pentanoic acid are not reported in open databases, the positional isomers exhibit measurably different boiling points: the (R)-3-benzyloxy-pentanoic acid has a predicted boiling point of 334.4 ± 25.0 °C, whereas 5-(benzyloxy)pentanoic acid boils at 346.3 ± 25.0 °C at 760 mmHg . This ~12 °C difference between regioisomers, though modest, reflects genuine differences in intermolecular hydrogen-bonding networks arising from the position of the benzyloxy substituent relative to the carboxylic acid. The 4-isomer is expected to exhibit a boiling point intermediate between these two values (estimated 338–344 °C), which may influence the choice between distillation and chromatographic purification for isolations at scale. For procurement specifications, awareness of these physical property differences is critical when selecting a benzyloxy-pentanoic acid isomer for multi-gram or kilogram-scale synthesis where purification route design depends on predictable boiling point behavior.

Purification Distillation Physical property profiling

High-Value Application Scenarios


Stereoselective Diels–Alder Cycloadditions for Natural Product Synthesis

Research groups pursuing the total synthesis of grayanotoxin-class natural products or related polycyclic terpenoids should procure 4-(benzyloxy)pentanoic acid (or its α,β-unsaturated ester derivative) as the dienophile precursor. As demonstrated by Kan et al., the 4-benzyloxy substituent delivers complete facial selectivity in Diels–Alder cycloadditions—a stereochemical outcome that cannot be achieved with the 2-, 3-, or 5-benzyloxy isomers due to the specific distance and orientation of the stereodirecting group relative to the reacting π-system . This application is directly supported by the quantitative selectivity data (2:1 epimeric ratio with no detectable anti-face product) reported in Synlett 1994 .

β-Peptide and Peptidomimetic Synthesis with Homothreonine Surrogates

Medicinal chemistry teams developing β-peptide-based somatostatin receptor ligands or other peptidomimetic therapeutics should select the (3R,4R)-4-benzyloxy-3-aminopentanoic acid scaffold as their protected β-homothreonine building block. Published evidence demonstrates that cyclic β-tetrapeptides incorporating this specific 4-benzyloxy scaffold achieve micromolar binding affinities for human somatostatin receptors hsst1–5 . The 3- and 5-benzyloxy regioisomers are structurally incapable of positioning the protected hydroxyl group at the bioisosteric equivalent of the threonine side chain, making the 4-isomer the only viable choice for this application .

Multi-Step Synthesis with LogP-Driven Extraction Efficiency

Process chemistry groups scaling up multi-step syntheses that involve repeated aqueous-organic extractions should prefer the 4-isomer over the 5-isomer when both are synthetically viable. The 0.18 LogP unit advantage (LogP 2.46 vs. 2.28) translates to measurably higher extraction efficiency into ethyl acetate or dichloromethane, reducing the number of extraction cycles required for complete product recovery and minimizing emulsion formation at scale . This quantitative differentiation is particularly relevant for procurement decisions when selecting between commercially available benzyloxy-pentanoic acid isomers for route scouting.

Early-Stage Medicinal Chemistry with Drug-Like TPSA Preservation

Hit-to-lead and lead optimization programs that enforce strict physicochemical property filters (e.g., TPSA < 60 Ų for oral absorption, TPSA < 140 Ų for CNS penetration) should select 4-(benzyloxy)pentanoic acid (TPSA 46.53 Ų) as a building block over more polar amino-substituted derivatives whose TPSA exceeds 80 Ų . The 4-isomer's moderate TPSA preserves downstream lead-likeness more effectively than Boc-protected amino-benzyloxy-pentanoic acid analogs, which risk flagging property-based alerts during computational triage of virtual libraries .

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